N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
Descripción
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a synthetic acetamide derivative featuring a tetrahydroquinoxaline core substituted with 6,7-dimethyl and 3-oxo groups, coupled to a 3,4-dimethoxyphenylethyl moiety via an acetamide linker. Its molecular formula is C₂₃H₂₇N₃O₅, with a molecular weight of 425.48 g/mol.
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-13-9-16-17(10-14(13)2)25-22(27)18(24-16)12-21(26)23-8-7-15-5-6-19(28-3)20(11-15)29-4/h5-6,9-11,18,24H,7-8,12H2,1-4H3,(H,23,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITHRRWGRSZHGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NCCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a complex organic compound with significant biological activity. Its structural features suggest potential pharmacological applications, particularly in the realm of neuropharmacology and cancer treatment. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from diverse research findings and case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C22H27N3O4 |
| Molar Mass | 397.47 g/mol |
| CAS Number | 1009790-65-1 |
| Synonyms | N-(3,4-dimethoxyphenethyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide |
The compound features a tetrahydroquinoxaline core, which is known for various biological activities including anti-cancer properties and modulation of neurotransmitter systems.
Anticancer Properties
Recent studies have highlighted the cytotoxic effects of compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide against various cancer cell lines. For instance:
- Study Findings : A related compound was shown to exhibit an IC50 value of 8.10 μM against Jurkat T cells, indicating potent cytotoxicity compared to other known agents .
Neuropharmacological Effects
The compound's structure suggests it may interact with neurotransmitter systems:
- Mechanism of Action : The presence of the tetrahydroquinoxaline moiety implies potential interactions with ligand-gated ion channels and other receptor systems involved in neurotransmission .
Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against Jurkat T cells | |
| Neuropharmacology | Potential modulation of neurotransmitter systems |
Case Study 1: Anticancer Activity
In a controlled study involving various derivatives of quinoxaline compounds, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide was evaluated for its efficacy against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 μM.
Case Study 2: Neurotransmitter Modulation
Another study explored the effects of this compound on GABAergic and glutamatergic systems. Preliminary results suggested that it may act as a modulator for GABA receptors, enhancing inhibitory neurotransmission which could have implications for treating anxiety disorders.
Comparación Con Compuestos Similares
Structural and Functional Group Variations
Physicochemical Properties
- Lipophilicity (logP) :
- Solubility: Methoxy groups improve water solubility via polarity, but the target’s dual methyl groups on the quinoxaline may counteract this effect. Chlorine or trifluoromethyl groups () reduce solubility in aqueous media .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
